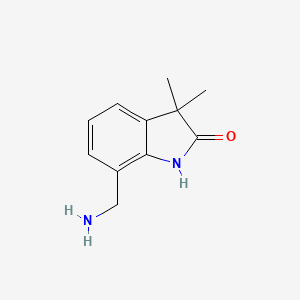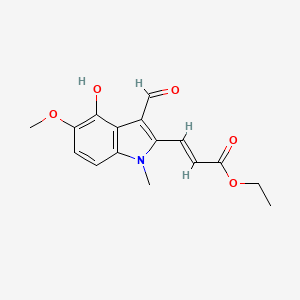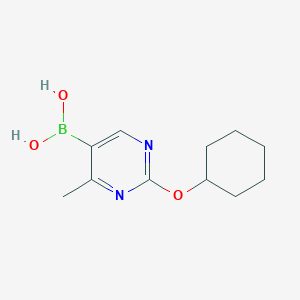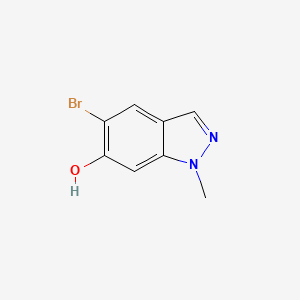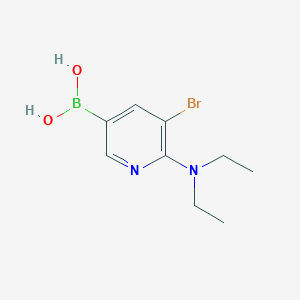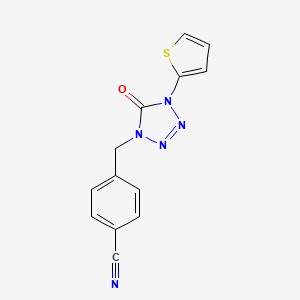
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile is a complex organic compound featuring a tetrazole ring fused with a thiophene moiety and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring, followed by the introduction of the thiophene and benzonitrile groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, with unique properties.
Wirkmechanismus
The mechanism of action of 4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrazole derivatives and thiophene-containing molecules, such as:
- 4-(4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-
Eigenschaften
Molekularformel |
C13H9N5OS |
|---|---|
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
4-[(5-oxo-4-thiophen-2-yltetrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H9N5OS/c14-8-10-3-5-11(6-4-10)9-17-13(19)18(16-15-17)12-2-1-7-20-12/h1-7H,9H2 |
InChI-Schlüssel |
NDIZHDIJZHOWEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)N2C(=O)N(N=N2)CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





